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Compound of Interest

Compound Name: Oxazole-4-carbothioamide

Cat. No.: B570329

Introduction

This technical guide provides a detailed overview of the predicted spectroscopic data for
Oxazole-4-carbothioamide. As a heterocyclic compound incorporating both an oxazole ring
and a carbothioamide functional group, its structural elucidation relies on a combination of
modern spectroscopic techniques. This document serves as a reference for researchers,
scientists, and professionals in drug development by presenting predicted data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). The information is compiled from established spectroscopic principles and data from
structurally related compounds.

It is important to note that specific experimental data for Oxazole-4-carbothioamide is not
readily available in the cited literature. Therefore, the data presented herein is predictive and
intended to serve as a benchmark for future experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Oxazole-4-
carbothioamide. These predictions are derived from the analysis of its chemical structure and
comparison with known spectroscopic data for oxazole and carbothioamide-containing
molecules.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Data for Oxazole-4-carbothioamide (in DMSO-de)

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
. -NH2 (amide
~9.6 Singlet (broad) 1H
proton)
~9.4 Singlet (broad) 1H -NHz (amide proton)
~9.0 Singlet 1H H-5 (Oxazole ring)

| ~8.5 | Singlet | 1H | H-2 (Oxazole ring) |

Table 2: Predicted 13C NMR Data for Oxazole-4-carbothioamide (in DMSO-ds)

Chemical Shift (6, ppm) Assighment

~185 C=S (Thioamide)
~155 C-2 (Oxazole ring)
~145 C-5 (Oxazole ring)

| ~135 | C-4 (Oxazole ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Oxazole-4-carbothioamide
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Medium, Broad N-H stretching (amide)
~3100 Medium C-H stretching (aromatic)
~1620 Medium C=N stretching (oxazole ring)
~1550 Strong N-H bending (amide)

~1400 Strong C-N stretching (thioamide)
1300 - 1100 Strong C=S stretching (thioamide)

| ~1050 | Medium | C-O-C stretching (oxazole ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Oxazole-4-carbothioamide

m/z Interpretation

129 [M]* (Molecular ion)
112 [M - NHs]*

96 [M - SH]*

70 [C3H2N20]*

| 59 | [CSNH2]* |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound such as Oxazole-4-carbothioamide.[4]

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent, such as DMSO-des. A small amount of tetramethylsilane (TMS) is
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added to serve as an internal standard (0 ppm).[4]

'H NMR Acquisition: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[5]

13C NMR Acquisition: The spectrum is acquired on the same instrument using a proton-
decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are typically required to achieve adequate signal intensity.[4]

Infrared (IR) Spectroscopy

Sample Preparation: 1-2 mg of the solid sample is mixed with approximately 100 mg of dry
potassium bromide (KBr). The mixture is finely ground and pressed into a transparent pellet
using a hydraulic press.[4]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The data is typically collected over a range of 4000 to 400 cm~1.[4]

Mass Spectrometry

Sample Preparation: A dilute solution of the sample (around 1 mg/mL) is prepared in a
suitable solvent like methanol or acetonitrile.[4]

Data Acquisition: The sample is introduced into the mass spectrometer, often using an
electrospray ionization (ESI) source. The mass spectrum is recorded, providing information
on the mass-to-charge ratio of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

approach to structural elucidation.
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Caption: General workflow for spectroscopic analysis.
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Caption: Structural elucidation from combined spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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